molecular formula C10H21NO2 B6352876 Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1099610-39-5

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No.: B6352876
CAS No.: 1099610-39-5
M. Wt: 187.28 g/mol
InChI Key: BJAGPRKXYHDIRL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate ( 1099610-39-5) is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This ester-amine derivative is characterized by its specific structure featuring a propanoate chain linked to a 3-methylbutan-2-ylamine group. Compounds within this class of 3-aminopropanoate (beta-amino acid) esters are recognized in scientific literature as valuable intermediates and potential starting materials in bio-organic and medicinal chemistry . Researchers utilize such structures in structure-activity relationship (SAR) studies and as building blocks for the design and synthesis of more complex molecules . For instance, structurally similar aminopropanoate derivatives have been investigated for their potential as thrombin inhibitors, which are relevant in the study of antithrombic pharmacotherapy . Furthermore, analogous compounds are frequently explored in the optimization of pharmacologically active agents, serving as key scaffolds to fine-tune properties like potency and lipophilicity in drug discovery campaigns . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-10(12)6-7-11-9(4)8(2)3/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAGPRKXYHDIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation for Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate

Stereoselective Synthesis of Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate

Achieving stereocontrol in the synthesis of β-amino esters is paramount, as the biological activity of the final products often depends on a specific stereoisomer. Various strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis.

Asymmetric Catalysis in C-N Bond Formation Pathways

Asymmetric catalysis offers an efficient route to enantiomerically enriched β-amino esters by employing chiral catalysts to control the stereochemical outcome of the C-N bond-forming reaction. A common approach is the catalytic asymmetric hydrogenation of β-enamino esters. For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully used for the hydrogenation of (Z)-enamines, yielding β-amino esters with high enantioselectivity. hilarispublisher.com

Another powerful strategy involves the use of chiral phosphoric acids (CPAs) in synergistic dual catalytic systems. For example, a visible-light-driven radical-radical coupling strategy has been developed where a CPA activates a β-keto ester for single-electron oxidation to a tertiary carbon radical. Simultaneously, a redox-active N-hydroxyphthalimide (NHPI) ester derived from an α-amino acid is reduced to form an α-amino alkyl radical. These radicals then undergo highly selective cross-coupling in the chiral environment provided by the CPA to produce β-amino esters with excellent diastereo- and enantioselectivity. researchgate.net

Transition-metal-catalyzed C-N bond activation is another emerging area. rsc.org For instance, cobalt(I) complexes have been shown to catalyze the amination of aryl halides. rsc.org While not directly applied to the synthesis of the title compound, these methods showcase the potential for developing novel catalytic C-N bond formation strategies.

Catalyst TypeReactionStereoselectivityReference
Chiral Phosphoric Acid (CPA)Radical-Radical CouplingHigh diastereo- and enantioselectivity researchgate.net
Rhodium/Ruthenium ComplexesAsymmetric HydrogenationHigh enantioselectivity hilarispublisher.com

Diastereoselective Approaches Utilizing Chiral Auxiliaries and Substrate Control

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. osi.lvnih.gov After the desired stereocenter is established, the auxiliary can be removed. A practical, large-scale synthesis of β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol. nih.gov This imine is coupled with a Reformatsky reagent with high diastereoselectivity (de > 98%). nih.gov The chiral auxiliary is then oxidatively cleaved to yield the desired β-amino ester with high enantiomeric excess (ee > 99%). nih.gov

Hexahydrobenzoxazolidinones have also been employed as effective chiral auxiliaries. researchgate.net N-acylation of these auxiliaries followed by alkylation of the resulting sodium enolates with benzyl (B1604629) bromoacetate (B1195939) proceeds with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired β-amino acids. researchgate.net Similarly, the alkylation of dianions derived from chiral amides of β-alanine has been shown to produce monoalkylated products with diastereoselectivities ranging from 65-86%. scielo.br

Chiral AuxiliaryKey Reaction StepDiastereoselectivityReference
(S)-PhenylglycinolReformatsky Reaction>98% de nih.gov
HexahydrobenzoxazolidinonesAlkylation of Sodium EnolatesHigh researchgate.net
Bis[(R)-α-phenylethyl]amineAlkylation of Dianion65-86% ds scielo.br

Mechanistic Investigations of Propanoate Amination and Esterification Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic routes. This section focuses on the kinetics and intermediates of the key reactions involved in the synthesis of this compound.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

The formation of the C-N bond in this compound typically occurs via an aza-Michael addition of 3-methylbutan-2-amine to an ethyl acrylate (B77674) precursor. Kinetic studies of aza-Michael reactions have revealed that the reaction can be accelerated by dilution with polar protic solvents like methanol. researchgate.net The reaction rate can be significantly influenced by the solvent's dipolarity. whiterose.ac.uk

Computational studies on the aza-Michael addition of primary and secondary amines to ethyl acrylate suggest that for primary amines, the reaction preferentially proceeds through a 1,2-addition mechanism. acs.org This involves the formation of a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. The alternative 1,4-addition becomes more competitive when substituents are present on the amine or the acrylate double bond. acs.org Primary amines generally react faster than secondary amines due to better solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step. acs.org

Extensive kinetic investigations into amination via nucleophilic aromatic substitution have shown that the reaction mechanism can change depending on the base used, with some systems exhibiting sigmoidal concentration profiles, suggesting the in-situ formation of a catalytic species. rsc.orgresearchgate.net

ReactionKey Kinetic FindingsRate-Determining StepReference
Aza-Michael AdditionAccelerated by polar protic solvents.Amine-assisted proton transfer. researchgate.netacs.org
Nucleophilic Aromatic SubstitutionMechanism dependent on the base.Varies with conditions. rsc.orgresearchgate.net

Elucidation of Reaction Intermediates and Transition States Through Spectroscopic and Computational Means

Spectroscopic and computational methods are invaluable for identifying and characterizing transient species like reaction intermediates and transition states. In the aza-Michael addition, theoretical calculations at the DFT level have shown that the reaction proceeds stepwise via a zwitterionic intermediate. researchgate.net The formation of this intermediate is the rate-determining step. The calculations also indicate that the initial formation of a complex between the amine and the acrylate lowers the activation energy of the subsequent nucleophilic attack. researchgate.net

For C-N bond activation reactions catalyzed by transition metals, the identification of intermediates is key to understanding the catalytic cycle. For example, in a palladium-catalyzed reaction involving an aminal, a unique three-membered cyclopalladated complex has been isolated and characterized by X-ray analysis, confirming its role as a key intermediate. rsc.org Similarly, in a cobalt-catalyzed amination, a Co-amide complex has been identified as a competent catalyst, suggesting that the initial cobalt source may be a pre-catalyst. rsc.org

Computational studies provide further insight into the geometry and energy of transition states. For the aza-Michael addition, the transition state for the proton transfer step involves a second amine molecule, highlighting the role of the amine as both a nucleophile and a proton shuttle. acs.org

ReactionIdentified IntermediatesMethod of ElucidationReference
Aza-Michael AdditionZwitterionic intermediateDFT Calculations researchgate.net
Pd-catalyzed C-N ActivationCyclopalladated complexX-ray Crystallography rsc.org
Co-catalyzed AminationCo-amide complexStoichiometric and Kinetic Studies rsc.org

Influence of Solvent, Temperature, and Catalyst Loading on Reaction Selectivity

The selectivity of the aza-Michael addition between 3-methylbutan-2-amine and ethyl acrylate is critically dependent on the interplay of solvent, temperature, and catalyst loading. The primary concern in this reaction is controlling the formation of the desired mono-adduct versus the potential for a second addition of the newly formed secondary amine to another molecule of ethyl acrylate, which would result in a bis-adduct.

Solvent Effects: The polarity and protic nature of the solvent play a pivotal role in modulating reaction rates and selectivity. Polar aprotic solvents can facilitate the reaction by stabilizing charged intermediates that form during the nucleophilic attack. acs.org A computational study on the aza-Michael addition of primary and secondary amines to acrylates suggests that the reaction in aprotic solvents preferentially proceeds through a 1,2-addition mechanism, forming a zwitterionic intermediate. acs.orgdcu.ieresearchgate.net The subsequent proton transfer is often the rate-controlling step. acs.orgdcu.ieresearchgate.net In contrast, protic solvents, particularly water and alcohols, can influence the reaction mechanism by participating in hydrogen bonding, which can stabilize transition states and potentially alter the reaction order. dcu.ienih.gov For instance, in some aza-Michael reactions, protic solvents can promote a bimolecular mechanism, whereas a trimolecular mechanism (involving a second amine molecule in the proton transfer) is observed in aprotic solvents like DMSO. nih.gov The choice of solvent can also dictate the selectivity between mono- and di-addition products, with hydrocarbon alcohols sometimes favoring mono-addition. rsc.org

Temperature Control: Reaction temperature is a critical parameter for controlling the selectivity of the aza-Michael addition. Generally, lower temperatures are favored to minimize the formation of the bis-adduct by-product. The initial aza-Michael addition of a primary amine is often exothermic and proceeds readily, even at room temperature or below. nih.gov However, the subsequent addition of the less nucleophilic secondary amine product to another acrylate molecule typically requires more forcing conditions, such as elevated temperatures. researchgate.net Therefore, by maintaining a controlled temperature, the reaction can be effectively stopped after the formation of the desired mono-adduct. Optimization studies for similar aza-Michael additions have shown that a balance must be struck; while lower temperatures enhance selectivity, they may also lead to longer reaction times. researchgate.net

Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and, in some cases, the selectivity. For catalyzed aza-Michael additions, an optimal catalyst loading exists that maximizes the yield of the desired product without promoting side reactions. Insufficient catalyst loading may lead to sluggish or incomplete reactions. georgiasouthern.edu Conversely, excessive catalyst loading might not necessarily improve the yield and could lead to the formation of by-products or complicate the purification process. georgiasouthern.edu Studies on various catalysts, such as silica-supported aluminum chloride, have shown that there is an optimal amount of catalyst for achieving complete conversion in a reasonable timeframe. rsc.org

Table 1: Hypothetical Data on the Influence of Reaction Parameters on the Synthesis of this compound via Aza-Michael Addition
SolventTemperature (°C)Catalyst Loading (mol%)Yield of Mono-adduct (%)Selectivity (Mono:Bis)
Ethanol (B145695)25108595:5
Ethanol50109088:12
DMSO25109293:7
DMSO2557896:4
Solvent-free25159590:10

Novel Synthetic Route Development for Enhanced Atom Economy and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, the development of novel synthetic routes for this compound that adhere to the principles of green chemistry is of paramount importance. mdpi.comacs.org Key areas of focus include the design of efficient and recyclable catalysts, the use of environmentally benign reaction media, and the exploration of alternative energy sources to drive the C-N bond formation.

The ideal catalyst for the synthesis of this compound should be highly active, selective, robust, and recyclable. nih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, minimizing product contamination and allowing for reuse, which aligns with green chemistry principles. researchgate.net

Recent research has focused on the development of various sustainable catalysts for aza-Michael additions. nih.gov These include:

Hydrothermal Carbons: Derived from biomass, these materials have shown notable catalytic activity in aza-Michael reactions, offering a sustainable alternative to traditional catalysts. nih.gov

Montmorillonite K10: This naturally occurring clay mineral can act as an efficient and eco-friendly catalyst. nih.gov

Ionic Liquids: Certain ionic liquids have demonstrated catalytic activity and can also serve as the reaction medium, facilitating product separation. nih.gov

Supported Metal Catalysts: Designing catalysts where active metal species are supported on materials like hydroxyapatites or hydrotalcites can lead to high performance and recyclability. researchgate.net

The design strategy for these catalysts often involves creating active sites that can effectively activate either the amine or the acrylate, thus lowering the activation energy of the reaction. researchgate.net For instance, catalysts with Lewis acidic sites can coordinate to the carbonyl group of the ethyl acrylate, making it more electrophilic and susceptible to nucleophilic attack by the amine. georgiasouthern.edu

Table 2: Comparison of Sustainable Catalysts for Aza-Michael Additions
Catalyst TypeKey AdvantagesPotential Limitations
Hydrothermal CarbonsRenewable source, high activity, recyclable. nih.govSurface properties may vary with biomass source.
Montmorillonite K10Naturally abundant, inexpensive, effective. nih.govMay require activation or modification for optimal performance.
Ionic LiquidsDual role as catalyst and solvent, tunable properties. nih.govViscosity and cost can be a concern.
Supported Metal CatalystsHigh activity and selectivity, good recyclability. researchgate.netPotential for metal leaching.

Eliminating the use of volatile organic solvents is a cornerstone of green chemistry. To this end, solvent-free (neat) reactions and the use of water as a reaction medium are highly desirable alternatives.

Solvent-Free Synthesis: The aza-Michael addition of amines to acrylates can often be conducted under solvent-free conditions, which offers several advantages, including reduced waste, lower costs, and simplified purification procedures. researchgate.net In many cases, the reactants themselves can act as the solvent, and the reaction can be promoted by a catalyst at room temperature or with gentle heating. researchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing the aza-Michael addition in water can offer significant rate accelerations compared to organic solvents. dcu.ie This is attributed to the hydrophobic effect and the unique hydrogen-bonding network of water, which can stabilize the transition state. dcu.ie

Supercritical Fluid Applications: Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are emerging as promising green reaction media. scCO₂ is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. nih.gov Lipase-catalyzed aza-Michael additions of amines to acrylates have been successfully demonstrated in scCO₂, showing excellent chemoselectivity and high yields in short reaction times. researchgate.netresearchgate.net The use of scCO₂ can also simplify product separation, as the CO₂ can be easily removed by depressurization. researchgate.net

Harnessing light or electricity to drive chemical reactions offers a sustainable alternative to traditional thermal methods, often proceeding under mild conditions with high selectivity.

Photochemical Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds. researchgate.netresearchgate.net This methodology typically involves the generation of a radical intermediate from the amine, which then adds to the acrylate. While direct photocatalytic hydroamination of acrylates with aliphatic amines is an area of ongoing research, related photocatalytic C-N bond-forming reactions have been successfully developed. rsc.org These methods offer the potential for highly selective transformations under mild, ambient temperature conditions. rsc.org

Electrochemical Approaches: Electrochemical synthesis provides another green avenue for C-N bond formation, using electricity as a traceless reagent to drive oxidation or reduction processes. rsc.org By controlling the electrode potential, specific transformations can be targeted with high selectivity. The electrochemical synthesis of β-amino esters can be envisioned through the oxidative activation of the amine or the reductive activation of the acrylate, followed by their coupling. This approach avoids the need for stoichiometric chemical oxidants or reductants, thereby reducing waste generation. rsc.org

Fundamental Chemical Reactivity and Transformation Pathways of Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate

Nucleophilic and Electrophilic Reactivity Profiles of the Amine and Ester Moieties

The chemical behavior of Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate is dictated by the interplay of its amine and ester functionalities. The nitrogen atom of the secondary amine has a lone pair of electrons, rendering it nucleophilic and basic. The ester group, on the other hand, has an electrophilic carbonyl carbon.

The α-carbon of this compound, being adjacent to the carbonyl group of the ester, possesses acidic protons. In the presence of a suitable base, this α-carbon can be deprotonated to form an enolate. The formation of enolates from β-amino esters has been studied, and they are known to exist as aggregated species in solution, such as hexameric drums. This enolate formation opens up pathways for various α-functionalization reactions.

The reactivity of the α-carbon is crucial for forming new carbon-carbon bonds. For instance, the enolate can act as a nucleophile in reactions with electrophiles like alkyl halides, aldehydes, or ketones. The general scheme for such a reaction is as follows:

Enolate Formation: Deprotonation of the α-carbon using a strong base (e.g., Lithium diisopropylamide, LDA).

Nucleophilic Attack: The resulting enolate attacks an electrophile (E+).

Reaction TypeReagentPotential Product
AlkylationAlkyl Halide (R-X)Ethyl 2-alkyl-3-[(3-methylbutan-2-yl)amino]propanoate
Aldol (B89426) AdditionAldehyde (R'CHO)Ethyl 2-(1-hydroxyalkyl)-3-[(3-methylbutan-2-yl)amino]propanoate
Claisen CondensationEster (R''COOEt)Ethyl 2-acyl-3-[(3-methylbutan-2-yl)amino]propanoate

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to nucleophilic acyl substitution. Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. The reactivity of the ester is influenced by the electron-donating resonance effect of the adjacent oxygen atom, which partially stabilizes the carbonyl carbon.

Common nucleophilic acyl substitution reactions for esters include hydrolysis, aminolysis, and reduction. The presence of the β-amino group can potentially influence these reactions through intramolecular catalysis or by affecting the electron density at the carbonyl carbon.

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(3-methylbutan-2-yl)amino]propanoic acid, and ethanol (B145695).

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. This reaction is generally slower than with more reactive acylating agents.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol, 3-[(3-methylbutan-2-yl)amino]propan-1-ol.

ReactionReagentProduct
Hydrolysis (Acidic)H₃O⁺, Δ3-[(3-methylbutan-2-yl)amino]propanoic acid + Ethanol
Hydrolysis (Basic)1. NaOH, H₂O, Δ 2. H₃O⁺3-[(3-methylbutan-2-yl)amino]propanoic acid + Ethanol
AminolysisR'R''NHN,N-R'R''-3-[(3-methylbutan-2-yl)amino]propanamide + Ethanol
Reduction1. LiAlH₄, Et₂O 2. H₂O3-[(3-methylbutan-2-yl)amino]propan-1-ol + Ethanol

The secondary amine in this compound is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. It can readily react with a variety of electrophiles.

Alkylation: The amine can be alkylated with alkyl halides to form a tertiary amine. Due to the increased nucleophilicity of the product tertiary amine, overalkylation to form a quaternary ammonium (B1175870) salt is a possibility if the reaction is not carefully controlled.

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of an N-acyl derivative (an amide). This is a common method for protecting the amine functionality or for synthesizing more complex molecules.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base will form a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines, which are useful intermediates in organic synthesis.

ElectrophileReagentProduct
Alkyl HalideR'-XEthyl 3-[alkyl(3-methylbutan-2-yl)amino]propanoate
Acyl ChlorideR''COClEthyl 3-[acyl(3-methylbutan-2-yl)amino]propanoate
Sulfonyl ChlorideR'''SO₂ClEthyl 3-[(3-methylbutan-2-yl)(sulfonyl)amino]propanoate
AldehydeR''''CHOEnamine derivative

Stereochemical Outcomes in Derivative Synthesis from this compound

The (3-methylbutan-2-yl) group in this compound contains a stereogenic center. This inherent chirality can be exploited to influence the stereochemical outcome of reactions, a concept known as asymmetric induction. The chiral group can act as a chiral auxiliary, directing the formation of new stereocenters with a preference for one diastereomer over the other.

When a new stereocenter is created in a molecule that already contains one, the two possible products are diastereomers. The chiral (3-methylbutan-2-yl) group can create a chiral environment that favors the formation of one diastereomer. For instance, in the alkylation of the α-carbon (as discussed in 3.1.1), the approach of the electrophile to the enolate can be sterically hindered on one face by the bulky chiral group on the nitrogen, leading to a diastereoselective outcome.

While specific studies on the diastereoselectivity induced by the (3-methylbutan-2-yl) group in this context are limited, the principle of using chiral amines to control diastereoselectivity is well-established. For example, chiral amines are used as auxiliaries in diastereoselective alkylation and aldol reactions. The effectiveness of the stereocontrol would depend on the proximity of the chiral center to the reacting site and the nature of the transition state.

The chiral amine moiety can also be used to direct enantioselective transformations. In this case, the chiral information from the (3-methylbutan-2-yl) group is transferred to a new chiral center being formed in a prochiral substrate. Chiral amines and their derivatives are widely used as catalysts and reagents in asymmetric synthesis.

For example, if the ester group were to be modified to an α,β-unsaturated system, the chiral amine could direct the conjugate addition of a nucleophile to one of the enantiotopic faces of the double bond. Similarly, if the amine were to be used to form a chiral catalyst in situ, it could induce enantioselectivity in a wide range of reactions.

The field of asymmetric synthesis has seen numerous examples where chiral amines derived from natural sources or prepared synthetically are used to achieve high levels of enantioselectivity. The (3-methylbutan-2-yl)amino group, being derived from a chiral alcohol, falls into the category of a chiral building block that can be leveraged for such transformations.

Epimerization and Racemization Pathways Under Various Reaction Conditions

The stereocenter in this compound is located at the second carbon of the 3-methylbutan-2-yl group, which is directly attached to the nitrogen atom. Epimerization or racemization at this center would involve the temporary removal of the proton at this stereocenter and its subsequent non-stereospecific return.

Generally, the C-H bond at an unactivated sp³ carbon is robust and not prone to breaking under mild conditions. However, proximity to the nitrogen atom could potentially influence its acidity. Epimerization of such centers typically requires specific enzymatic or harsh chemical conditions that can facilitate the formation of a planar intermediate or a species where the stereochemistry is lost. In the context of biological systems, enzymes known as epimerases can catalyze such reactions. tru.ca

For non-enzymatic pathways, conditions that could potentially lead to epimerization or racemization include:

Strong Base Treatment: A very strong base might be capable of abstracting the methine proton at the stereocenter, leading to a carbanionic intermediate. Reprotonation would likely occur from either face, leading to a mixture of diastereomers.

High Temperatures: Thermal energy might, in some cases, be sufficient to induce bond cleavage or rearrangement reactions that could affect the stereocenter, although this is generally less common for simple alkanes.

Radical Reactions: The formation of a radical at the stereocenter, for instance through photochemical activation, could lead to racemization as the radical intermediate is typically planar or rapidly inverting.

It is important to note that without specific experimental data for this compound, the conditions leading to epimerization are speculative and based on general principles of stereochemical stability.

Table 1: Plausible Conditions for Epimerization/Racemization

ConditionReagent/EnvironmentProbable IntermediateExpected Outcome
Strong Basicitye.g., Organolithium reagentsCarbanionRacemization
PhotochemicalUV light, radical initiatorCarbon radicalRacemization
EnzymaticSpecific epimerasesEnzyme-bound intermediateEpimerization

Rearrangement Reactions and Controlled Degradation Pathways

Thermal and Photochemical Transformations and Their Mechanistic Basis

Thermal Transformations:

The thermal stability of this compound is dictated by the strength of its covalent bonds. At elevated temperatures, decomposition is expected to occur. Drawing parallels with the thermal decomposition of amino acids, the initial steps could involve intramolecular or intermolecular reactions leading to the elimination of small molecules. semanticscholar.orgbiorxiv.org

Potential thermal degradation pathways include:

Intramolecular Cyclization: The secondary amine could potentially attack the ester carbonyl, leading to a cyclic amide (a lactam) and elimination of ethanol. This is a common reaction for γ- and δ-amino esters.

Decarboxylation/Deamination: At higher temperatures, fragmentation of the molecule could lead to decarboxylation (loss of CO₂) or deamination (loss of the amino group). nih.govresearchgate.net

Hofmann-like Elimination: Although typically associated with quaternary ammonium hydroxides, under certain conditions, a β-hydrogen elimination from the ethyl group of the ester or the alkyl group on the amine could occur.

Photochemical Transformations:

Photochemical reactions are initiated by the absorption of light, leading to electronically excited states that can undergo reactions not observed thermally. The secondary amine is a potential chromophore that can absorb UV light.

Possible photochemical transformations include:

N-H Bond Cleavage: Homolytic cleavage of the N-H bond can generate an aminyl radical. These radicals can participate in various subsequent reactions. researchgate.net

α-C-H Bond Cleavage: Cleavage of a C-H bond on a carbon atom adjacent to the nitrogen can form an α-aminoalkyl radical. The stability of this radical makes this a favorable process.

Photo-oxidation: In the presence of oxygen and a photosensitizer, photo-oxidative degradation of the amine moiety can occur.

Hydrolytic and Solvolytic Stability in Complex Chemical Environments

Hydrolytic Stability:

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield 3-[(3-methylbutan-2-yl)amino]propanoic acid and ethanol. This reaction can be catalyzed by either acid or base. psiberg.comchemguide.co.ukwikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to attack by the alcohol. wikipedia.org

The rate of hydrolysis is influenced by pH, temperature, and the steric hindrance around the ester group. The bulky 3-methylbutan-2-yl group may offer some steric protection to the amine, but its effect on the remote ester group is likely minimal.

Solvolytic Stability:

Solvolysis is a more general term for the reaction of a substrate with the solvent. In the case of this compound, if the solvent is an alcohol (e.g., methanol), a transesterification reaction can occur, where the ethyl group of the ester is exchanged for the alkyl group of the solvent alcohol. This reaction can also be acid or base-catalyzed.

Table 2: Hydrolytic and Solvolytic Reactivity

ReactionConditionsProductsMechanism
Acidic HydrolysisDilute strong acid (e.g., HCl, H₂SO₄), heat3-[(3-methylbutan-2-yl)amino]propanoic acid + EthanolReversible nucleophilic acyl substitution
Basic HydrolysisStrong base (e.g., NaOH, KOH), heatSodium 3-[(3-methylbutan-2-yl)amino]propanoate + EthanolIrreversible nucleophilic acyl substitution (Saponification)
AlcoholysisAlcohol solvent, acid or base catalystMthis compound + EthanolTransesterification

Oxidative and Reductive Reactivity of the Amine and Ester Groups

Oxidative Reactivity:

The secondary amine in this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent used. uomustansiriyah.edu.iq

Mild Oxidation: Mild oxidizing agents can convert the secondary amine to a hydroxylamine.

Strong Oxidation: Stronger oxidizing agents can lead to the formation of nitrones or even cleavage of the C-N bond. acs.orgresearchgate.netrsc.org Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate.

The ester group is generally resistant to oxidation under mild conditions.

Reductive Reactivity:

The ester group can be reduced to a primary alcohol. The secondary amine is generally stable to these reducing conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 1,3-propanediol, with the amino group remaining intact. The reaction proceeds via an aldehyde intermediate which is further reduced. libretexts.orglibretexts.orgcommonorganicchemistry.com

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. libretexts.orglibretexts.org

Table 3: Oxidative and Reductive Transformations

Functional GroupReagentProduct(s)
Secondary AmineMild Oxidizing Agent (e.g., H₂O₂)N-hydroxy-3-[(3-methylbutan-2-yl)amino]propanoate
Secondary AmineStrong Oxidizing Agent (e.g., KMnO₄)Nitrone or cleavage products
Ethyl EsterStrong Reducing Agent (e.g., LiAlH₄)3-[(3-methylbutan-2-yl)amino]propan-1-ol + Ethanol
Ethyl EsterMild Reducing Agent (e.g., DIBAL-H)3-[(3-methylbutan-2-yl)amino]propanal

Theoretical and Computational Chemistry Investigations of Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and geometric parameters of a molecule. For Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate, these investigations would focus on understanding its conformational preferences, the nature of its chemical bonds, and its spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. A conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the ethyl propanoate chain and the branched 3-methylbutan-2-yl group allows for a variety of spatial arrangements.

The primary dihedral angles that would define the conformational landscape of this molecule include the C-C-N-C bond of the amino group, the C-C-C-O bond of the ester, and the C-C bond within the 3-methylbutan-2-yl group. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the geometry of various conformers and calculate their relative energies.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (C-C-C=O)Relative Energy (kcal/mol)
A (Global Minimum)~180° (anti)~0° (syn)0.00
B~60° (gauche)~0° (syn)1.25
C~180° (anti)~180° (anti)2.50
D~60° (gauche)~180° (anti)3.75

This interactive table presents hypothetical data based on typical energy differences for anti and gauche conformations in similar molecules. The global minimum energy conformer would likely exhibit a staggered arrangement to minimize steric hindrance.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. These methods would be used to refine the understanding of bond energetics and to predict spectroscopic properties.

Key bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data if available. For instance, the C-N bond length is expected to be around 1.47 Å, and the C=O bond of the ester group around 1.21 Å. The N-H stretching frequency in the infrared spectrum would be a characteristic feature, typically appearing in the range of 3300-3500 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
N-H Stretch (IR)~3350 cm⁻¹
C=O Stretch (IR)~1735 cm⁻¹
¹H NMR (N-H proton)δ ~1.5-2.5 ppm
¹³C NMR (C=O carbon)δ ~172 ppm

This interactive table shows predicted spectroscopic values based on typical ranges for similar functional groups.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For this compound, NBO analysis would reveal important intramolecular interactions that stabilize certain conformations.

A key interaction would be the hyperconjugation between the lone pair of the nitrogen atom (n) and the antibonding orbitals (σ) of adjacent C-C and C-H bonds. The strength of these interactions, measured in terms of stabilization energy (E(2)), would influence the conformational preferences. For example, a strong n -> σ interaction can lead to a preference for a specific staggered conformation. NBO analysis can also provide insights into the partial atomic charges, highlighting the electrophilic and nucleophilic sites of the molecule.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Stable Conformer

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)σ(C-C)~2.5
n(N)σ(C-H)~1.8
n(O)σ*(C-C)~1.5

This interactive table presents plausible stabilization energies for key intramolecular interactions based on NBO analyses of similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and its interactions with a solvent environment over time.

Accurate MD simulations rely on well-parameterized force fields that describe the potential energy of the system. For a novel molecule like this compound, a suitable force field would need to be developed or validated. This would involve deriving parameters for bond lengths, angles, dihedrals, and non-bonded interactions, often by fitting to high-level quantum chemical calculations.

The validation of the force field would involve running short MD simulations and comparing the resulting conformational populations with those predicted by DFT calculations. This ensures that the force field can accurately reproduce the energy landscape of the molecule.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations in explicit solvent (e.g., water, ethanol) would be performed to study these effects on this compound.

These simulations would reveal how solvent molecules arrange around the solute and form hydrogen bonds with the amino and ester groups. The presence of a polar solvent could stabilize conformers with a larger dipole moment. The radial distribution function (RDF) would be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This information is crucial for understanding how the solvent might mediate intermolecular interactions and influence the molecule's reactivity profile.

Advanced Sampling Techniques for Exploring Rare Conformational Events

The structural flexibility of this compound, stemming from several rotatable single bonds, gives rise to a complex potential energy surface with numerous local minima separated by energy barriers. Standard molecular dynamics (MD) simulations can often become trapped in these low-energy states, failing to adequately sample the entire conformational space. mdpi.comnih.gov Consequently, rare but potentially significant conformational events may be missed.

To overcome these limitations, advanced sampling techniques are employed. researchgate.netmdpi.com Methods like Replica Exchange Molecular Dynamics (REMD) and Metadynamics are designed to enhance conformational sampling by overcoming high energy barriers. nih.govgoogle.comnih.govmdpi.com In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures, with periodic attempts to exchange configurations between them. acs.org This allows conformations found at higher temperatures to populate the lower temperature simulations, thereby exploring a wider range of the conformational space. Metadynamics accelerates the exploration of collective variables (CVs), such as dihedral angles, by adding a history-dependent biasing potential that discourages the system from revisiting previously explored regions. h-its.org

For this compound, these techniques are crucial for exploring transitions between various folded and extended forms. Rare events could include the formation of a transient intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O), or specific orientations of the bulky 3-methylbutan-2-yl group relative to the ethyl propanoate chain. Understanding these conformations is vital as they can significantly influence the molecule's physical properties and chemical reactivity.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis
Dihedral AngleAtoms InvolvedDescription of Rotation
τ1C(O)-C-C-NRotation along the propanoate backbone
τ2C-C-N-CRotation around the C-N bond
τ3C-N-C-C(sec)Orientation of the sec-butyl group relative to the nitrogen
τ4O-C-C=ORotation of the ethyl ester group

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly ab initio calculations and Density Functional Theory (DFT), have become indispensable tools for predicting NMR parameters with high accuracy, aiding in the interpretation of experimental spectra. researchgate.netaip.orgnih.govacs.org These methods calculate the nuclear magnetic shielding tensors for each atom in a molecule, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nrel.govrsc.org

The accuracy of DFT-based NMR predictions is highly dependent on the choice of the functional and basis set. mdpi.com For a molecule like this compound, a functional such as B3LYP or ωB97X-D combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or a Dunning-type basis set (e.g., cc-pVTZ) would be expected to yield reliable results. mdpi.comacs.org Calculations would typically be performed on a gas-phase optimized geometry or by incorporating a solvent model to better mimic experimental conditions.

Beyond isotropic chemical shifts, these calculations can predict spin-spin coupling constants (J-couplings) and chemical shift anisotropy (CSA) tensors, which provide deeper insights into the electronic structure and molecular geometry. unt.edu The hypothetical predicted NMR data presented below are based on typical values for the functional groups present in the molecule.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (referenced to TMS)
Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)Propanoate-1-172.5
Methylene (α to C=O)Propanoate-22.5035.8
Methylene (α to N)Propanoate-32.9542.1
Amine (NH)-1.50 (broad)-
Methine (α to N)Butan-2-yl2.6560.5
Methine (β to N)Butan-3-yl1.7033.4
Methyl (on Butan-2-yl)Butan-2-yl1.0516.2
Methyl (on Butan-3-yl)Butan-3-yl0.9019.8
Methyl (on Butan-3-yl)Butan-3-yl0.8811.9
Ester Methylene (O-CH₂)Ethyl4.1060.4
Ester Methyl (CH₃)Ethyl1.2514.2

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. psu.eduflvc.org The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (atomic displacements). uit.no

Calculated harmonic frequencies are often systematically higher than experimental values, and scaling factors are commonly applied to improve agreement. researchgate.net For this compound, this analysis would identify characteristic frequencies such as the C=O stretch of the ester, the N-H stretch and bend of the secondary amine, and various C-H, C-N, and C-O stretching and bending modes. dtic.mil

Furthermore, since the molecule possesses a chiral center at the C2 position of the 3-methylbutan-2-yl group, Vibrational Circular Dichroism (VCD) spectroscopy offers an excellent method for determining its absolute configuration. nih.gov Computational prediction of VCD spectra, which relies on calculating both electric and magnetic dipole transition moments, is a powerful tool for assigning the absolute stereochemistry by comparing the predicted spectrum of a specific enantiomer to the experimental one. sns.itnih.govvoaconference.com

Table 3: Hypothetical Key Calculated Vibrational Frequencies (cm⁻¹) for this compound
Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity (IR)
3350N-H StretchMedium
2960-2870C-H Aliphatic StretchesStrong
1735C=O Ester StretchVery Strong
1580N-H BendMedium
1465CH₂/CH₃ BendsMedium
1250C-N StretchMedium-Strong
1180C-O Ester StretchStrong

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing the structures of transition states (TS). youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. By calculating the energy of the reactants and the transition state, the activation energy (reaction barrier) can be determined, offering quantitative insight into reaction kinetics.

A plausible reaction for this compound is an intramolecular aminolysis, where the secondary amine nucleophilically attacks the electrophilic carbonyl carbon of the ester. This would proceed through a tetrahedral intermediate to form a four-membered ring (a β-lactam), with ethanol (B145695) as the leaving group. acs.orgnih.gov Transition state modeling for this reaction would involve locating the TS for the initial nucleophilic attack (TS1) and the TS for the subsequent elimination of the ethoxide group (TS2). Calculations would reveal the precise geometries of these transient species, including the lengths of the partially formed and partially broken bonds. The resulting energy profile would indicate the rate-determining step of the reaction. An alternative pathway to consider would be ester hydrolysis under neutral, acidic, or basic conditions. researchgate.netrsc.orgacs.org

Table 4: Hypothetical Calculated Gibbs Free Energies (ΔG, kcal/mol) for the Intramolecular Cyclization of this compound
SpeciesRelative ΔG (kcal/mol)Description
Reactant0.0Ground state of the starting material
Transition State 1 (TS1)+32.5Nucleophilic attack of N on C=O
Tetrahedral Intermediate+15.0Stable intermediate after N-C bond formation
Transition State 2 (TS2)+28.0Elimination of the ethoxide group
Products (β-Lactam + Ethanol)-5.2Final products of the reaction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution of a molecule from the perspective of an approaching reagent. nih.gov It is plotted on the surface of the molecule's electron density, using a color spectrum to indicate regions of varying electrostatic potential. researchgate.net Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potentials.

For this compound, an MEP map would clearly identify the key reactive sites. The most negative potential (deep red) is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. The nitrogen atom of the secondary amine would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding.

Conversely, the most positive potential (blue) would be found around the amine hydrogen (N-H), making it the most acidic proton and a potential hydrogen bond donor. The carbonyl carbon, while surrounded by electronegative atoms, would be an electrophilic center, susceptible to attack by nucleophiles. youtube.com MEP analysis thus provides a clear, qualitative prediction of the molecule's chemical reactivity. nih.gov

Table 5: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound
SiteAtomHypothetical MEP Value (kcal/mol)Predicted Reactivity
Carbonyl OxygenO-45.0Site for electrophilic attack / H-bond acceptor
Amine NitrogenN-28.5Nucleophilic and H-bond acceptor site
Amine HydrogenH (on N)+35.0Site for nucleophilic attack / H-bond donor
Carbonyl CarbonC (of C=O)+25.0Site for nucleophilic attack

Advanced Spectroscopic and Chromatographic Principles for Elucidating Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate Structure and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Structure and Stereochemical Determination

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. For a molecule like Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons, allowing for the mapping of the ethyl group, the propanoate backbone, and the 3-methylbutan-2-yl side chain as distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is essential for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting the individual spin systems identified by COSY. For instance, HMBC would show a correlation from the CH₂ protons of the ethyl group to the carbonyl carbon of the propanoate, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For a chiral molecule, NOESY or ROESY is critical for determining the relative stereochemistry. Spatial proximities between protons on the stereocenter of the 3-methylbutan-2-yl group and protons on the propanoate backbone can help define the molecule's preferred conformation in solution.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiKey Structural Information Revealed
COSY¹H – ¹HIdentifies proton spin systems within the ethyl, propanoate, and 3-methylbutan-2-yl fragments.
HSQC¹H – ¹³C (1-bond)Assigns each carbon atom by linking it to its attached proton(s).
HMBC¹H – ¹³C (2-4 bonds)Connects the molecular fragments, e.g., links the ethyl group to the carbonyl and the amino group to the propanoate chain.
NOESY/ROESY¹H – ¹H (through space)Confirms stereochemistry and reveals spatial relationships between different parts of the molecule.

Solid-State NMR (SSNMR) Applications for Polymorphism, Crystal Structure, and Molecular Packing

While solution-state NMR describes a molecule's average structure, Solid-State NMR (SSNMR) provides information about its structure in the solid phase. acs.org This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. researchgate.netrsc.org SSNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), can detect subtle differences in the chemical environment of nuclei caused by different molecular packing in various polymorphs. nih.gov These differences result in distinct chemical shifts in the SSNMR spectrum, allowing for the identification and characterization of different crystalline forms of this compound. semanticscholar.org

Chiral NMR Solvating Agents and Anisotropic Effects for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is crucial. Chiral NMR solvating agents (CSAs) are enantiomerically pure compounds that can be added to the NMR sample. nih.gov The CSA interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. rsc.org These complexes have different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers, a phenomenon known as anisochrony. rsc.orgresearchgate.net By integrating the separate signals, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. nih.govrsc.org

Advanced Mass Spectrometry Principles for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to produce a secondary mass spectrum. nationalmaglab.org This process provides detailed information about the structure of the precursor ion. nationalmaglab.org For this compound, MS/MS analysis would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would correspond to the loss of specific neutral fragments, such as the ethoxy group from the ester or cleavage at the C-N bond. miamioh.edulibretexts.org Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule. researchgate.net

Table 2: Plausible MS/MS Fragment Ions of this compound (Molecular Ion [M+H]⁺ = m/z 188.16)

Proposed Fragment (m/z)Neutral LossStructural Origin
142.12C₂H₅OH (Ethanol)Loss of the ethyl ester group as ethanol (B145695).
116.10C₅H₁₁ (Pentyl radical)Cleavage of the N-C bond of the 3-methylbutan-2-yl group.
88.08C₅H₁₀ (Pentene)Fragmentation within the 3-methylbutan-2-yl group.
72.08C₂H₅O₂CCH₂ (Ethyl acrylate (B77674) fragment)Cleavage adjacent to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Compositional Analysis of Intact Molecule and Derivatives

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to within 5 parts per million). fiveable.me This precision allows for the determination of the exact mass of a molecule. measurlabs.com From the exact mass, the elemental composition (i.e., the molecular formula) can be unambiguously determined. acs.orgcolorado.edu For this compound, the molecular formula is C₁₀H₂₁NO₂. HRMS would confirm its calculated exact mass of 187.15723 Da, distinguishing it from any other combination of atoms that might have the same nominal mass. nih.govnih.gov This is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Ion Mobility Spectrometry (IMS-MS) for Separation of Isomers and Conformational Studies

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for the gas-phase separation of ions based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, enabling the differentiation of isomers and the investigation of molecular conformations. nih.gov For a flexible molecule like this compound, IMS-MS can offer significant insights into its conformational landscape. nih.govsemanticscholar.org

In an IMS-MS experiment, ions of the target molecule are generated, typically via electrospray ionization (ESI), and introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, where they experience collisions with the buffer gas. The rate at which an ion traverses the drift tube is dependent on its rotationally averaged collision cross-section (CCS), which is a measure of its gas-phase size and shape. rsc.org More compact conformers will experience fewer collisions and travel faster, while more extended conformers will have a larger CCS and a longer drift time.

For this compound, which possesses several rotatable bonds, multiple conformers can coexist in the gas phase. IMS-MS can potentially separate these different conformational families, providing an arrival time distribution (ATD) that reflects the relative abundance of each conformer. biorxiv.org By varying experimental parameters such as the temperature of the drift tube, it is possible to study the dynamics of conformational changes and the energetic barriers between different conformers. synthical.comchemrxiv.org

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers

Conformational StateProposed StructureDrift Time (ms)Collision Cross Section (Ų)Relative Abundance (%)
CompactFolded alkyl chain8.5135.265
ExtendedLinear alkyl chain9.8148.935

This data is illustrative and represents plausible values for different conformers of the target molecule.

Principles of Chiral Chromatography and Spectroscopic Polarimetry for Enantiomeric Purity Assessment

Due to the presence of a stereocenter at the 2-position of the 3-methylbutan-2-yl group, this compound exists as a pair of enantiomers. The assessment of enantiomeric purity is critical, and this is primarily achieved through chiral chromatography and spectroscopic polarimetry.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. mdpi.com This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For a volatile compound like this compound, or its derivatized form, Gas Chromatography (GC) with a chiral capillary column can be employed. wiley.comnih.govresearchgate.net Common CSPs for GC include cyclodextrin (B1172386) derivatives and chiral polysiloxanes. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by forces such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov

High-Performance Liquid Chromatography (HPLC) is also a powerful tool for chiral separations, offering a wider variety of CSPs. yakhak.orgtandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including amines and amino acid esters. nih.govnih.govresearchgate.net The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase is critical for optimizing the separation.

Table 2: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers

ParameterValue
Chiral Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (R-enantiomer)12.3 min
Retention Time (S-enantiomer)15.8 min
Resolution (Rs)> 1.5

This data is hypothetical and based on typical separations of similar chiral amines on polysaccharide-based CSPs.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. purechemistry.org These methods are invaluable for determining the absolute configuration of enantiomers and for studying conformational changes in solution. nih.govmtoz-biolabs.com

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique ORD curve and CD spectrum, which are mirror images for its enantiomer. chiralabsxl.com The sign and intensity of the Cotton effect in the CD spectrum, which is a characteristic feature in the vicinity of an absorption band, can be correlated to the absolute configuration of the molecule, often through empirical rules or by comparison with the spectra of structurally related compounds of known configuration. frontiersin.orgcolumbia.edu

For this compound, the chromophore in the ester group would be the primary focus for CD analysis. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can provide a confident assignment of the absolute configuration. mdpi.com

X-ray Crystallography Principles for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and torsion angles, as well as the absolute configuration of a chiral molecule.

In single-crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. researchgate.net

For this compound, a successful single-crystal X-ray analysis would provide unambiguous information on its molecular conformation in the solid state, including the conformation of the flexible ethyl and 3-methylbutan-2-yl groups. Furthermore, for a crystal of a single enantiomer, the analysis can determine the absolute configuration by observing the effects of anomalous dispersion. cardiff.ac.uk

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of (S)-Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 12.5 Å, c = 15.2 Å
Bond Length (C=O)1.21 Å
Bond Angle (C-N-C)115.3°
Torsion Angle (N-C-C-C)175.8°
Absolute ConfigurationConfirmed as (S)

This data is illustrative and represents plausible crystallographic parameters for a molecule of this type.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. creative-biostructure.com Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. nih.gov

PXRD is crucial for assessing the bulk crystalline purity of a synthesized batch of this compound. ua.pt The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal X-ray data to confirm phase identity and purity. ncl.ac.uk Any crystalline impurities will present their own characteristic peaks in the diffractogram, allowing for their identification and quantification. news-medical.net

Furthermore, PXRD is the primary tool for polymorphic screening. rigaku.comphmethods.net Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. By analyzing samples of this compound crystallized under various conditions, PXRD can identify the existence of different polymorphs, which is critical for ensuring the consistency and quality of the material. wiley.com

Applications of Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate in Advanced Organic Synthesis and Materials Science

Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate as a Chiral Building Block in Multistep Organic Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide array of chiral molecules. Its application as a chiral building block is instrumental in controlling the stereochemical outcome of complex organic transformations.

Precursor in the Stereoselective Synthesis of Complex Heterocyclic Compounds

While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic compounds are not extensively documented in publicly available literature, its structural motifs suggest significant potential. The secondary amine can act as a nucleophile or a directing group in various cyclization reactions, while the chiral appendage can induce stereoselectivity. For instance, it could theoretically be employed in diastereoselective Pictet-Spengler reactions or in the synthesis of chiral piperidines and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The ester group provides a handle for further functionalization or for influencing the reactivity and selectivity of adjacent functional groups.

Role in the Stereocontrolled Construction of Advanced Synthetic Intermediates for Natural Product Synthesis

The stereochemical information embedded within this compound is a valuable asset in the total synthesis of natural products. Chiral amines and their derivatives are frequently utilized to introduce stereocenters with high fidelity. This compound could serve as a key fragment in the convergent synthesis of complex natural products, where the chiral amine moiety is incorporated to set a specific stereocenter, which then directs the stereochemistry of subsequent reactions. The development of synthetic routes leveraging this building block would be of considerable interest to the natural product synthesis community.

Utilization in Cascade and Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) and cascade reactions offer efficient pathways to construct complex molecules in a single operation, and secondary amines are often key components in these transformations. This compound is a prime candidate for use in MCRs such as the Ugi or Passerini reactions, where the amine component is crucial. Its participation in such reactions would lead to the generation of diverse molecular scaffolds with inherent chirality, providing rapid access to libraries of compounds for biological screening. The development of novel cascade reactions initiated by this chiral amine could also unlock new avenues for the efficient synthesis of complex polycyclic systems.

Derivatization of this compound for Functional Material Development

The functional groups present in this compound allow for its derivatization and incorporation into larger molecular systems, leading to the development of novel functional materials with tailored properties.

Incorporation into Polymer Backbones for Chiral Recognition Materials and Sensors

The chiral nature of this compound makes it an excellent candidate for the development of chiral recognition materials. By converting the ester to a polymerizable group (e.g., an acrylate (B77674) or vinyl group) and subsequent polymerization, or by incorporating it as a monomer in condensation polymerization, polymers bearing chiral pendants can be synthesized. These chiral polymers can be utilized as stationary phases in chromatography for the separation of enantiomers or as the sensing element in chiral sensors. The specific interactions between the chiral polymer and enantiomeric analytes can lead to differential responses, enabling their discrimination.

Potential Polymer Type Monomer Derivatization Application
PolyacrylateConversion of the ethyl ester to an acrylate esterChiral stationary phase for HPLC
PolyamideHydrolysis of the ester to a carboxylic acid, followed by condensation with a diamineChiral membrane for enantioselective separation
PolyurethaneReaction of the secondary amine with a diisocyanateChiral sensor coating

Design and Synthesis of Novel Chiral Ligands for Organocatalysis and Asymmetric Metal-Catalyzed Reactions

The secondary amine functionality in this compound provides a convenient point for the synthesis of novel chiral ligands for asymmetric catalysis. Modification of the ester group and/or the nitrogen atom can lead to a variety of ligand architectures, including bidentate and tridentate ligands. For example, reduction of the ester to an alcohol followed by phosphinylation could yield P,N-ligands, which are highly effective in a range of metal-catalyzed asymmetric transformations. Alternatively, acylation of the secondary amine with a coordinating group could produce new classes of chiral amide-based ligands. These ligands, when complexed with transition metals, could catalyze reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions with high enantioselectivity.

Ligand Class Synthetic Modification Potential Catalytic Application
P,N-LigandsReduction of ester to alcohol, followed by introduction of a phosphine (B1218219) groupAsymmetric hydrogenation, hydrosilylation
N,N-LigandsAcylation of the amine with a nitrogen-containing moiety (e.g., pyridine (B92270) carboxylic acid)Asymmetric C-H activation
Chiral Amine CatalystsDirect use or simple N-alkylationAsymmetric Michael additions, aldol (B89426) reactions

Exploration as a Precursor for Smart Materials or Supramolecular Assemblies

The unique molecular architecture of this compound offers intriguing possibilities for its use in the burgeoning fields of smart materials and supramolecular chemistry. The presence of a secondary amine and an ester group provides sites for hydrogen bonding, a key interaction in the formation of self-assembling systems. The chiral center introduces the potential for creating ordered, helical supramolecular structures.

Hypothetical Research Directions:

Polymer Integration: The amine functionality could be leveraged to incorporate the molecule into polymer backbones, potentially leading to the development of pH-responsive or thermally-sensitive "smart" polymers. The chiral side chain could influence the polymer's secondary structure and, consequently, its bulk properties.

Self-Assembling Monolayers: The amphiphilic nature of the molecule could be exploited to form self-assembled monolayers on various substrates, with potential applications in surface modification and nanotechnology.

Organogel Formation: Through carefully designed molecular modifications, derivatives of this compound could act as low-molecular-weight organogelators, capable of forming gels in organic solvents. The chirality of the molecule would likely play a crucial role in the morphology of the resulting gel fibers.

A hypothetical data table illustrating potential properties of smart materials derived from this compound is presented below. It is important to note that this data is purely illustrative and not based on experimental results.

Hypothetical Polymer Derivative Stimulus Observed Response Potential Application
Poly(acrylate) copolymerpH changeReversible swelling/shrinkingDrug delivery, sensors
Polyamide incorporating the scaffoldTemperature changeAlteration in optical propertiesThermochromic materials

Advanced Reaction Development Using this compound Scaffolds

The chiral β-amino ester scaffold of this compound presents a promising platform for the development of novel catalytic systems and the construction of diverse chemical libraries.

Exploration of New Catalytic Cycles and Enantioselective Transformations Mediated by Derivatives

The chiral amine moiety is a well-established motif in asymmetric catalysis. Derivatives of this compound could be synthesized to act as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves.

Potential Catalytic Applications:

Chiral Ligands: Modification of the ester group to a coordinating functionality could yield bidentate ligands for transition metals. These complexes could then be screened for activity in a variety of enantioselective transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions.

Organocatalysis: The secondary amine could be utilized in enamine or iminium ion catalysis, fundamental strategies in organocatalysis for the stereocontrolled synthesis of complex molecules.

The table below outlines a hypothetical exploration of catalytic activities. This is a conceptual framework and does not represent actual experimental data.

Derivative Catalytic Transformation Hypothetical Enantiomeric Excess (%)
Diol derivativeAsymmetric reduction of ketones95
Phosphine-containing ligandAsymmetric allylic alkylation92
Prolinamide derivativeAsymmetric aldol reaction88

Chemo- and Regioselective Modifications for the Construction of Novel Compound Libraries

The differential reactivity of the amine and ester functionalities within this compound makes it an ideal starting point for the creation of diverse compound libraries for drug discovery and materials science.

Strategies for Library Synthesis:

Amine Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide range of substituents.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to generate a library of amides or esters.

Lactamization: Intramolecular cyclization could lead to the formation of chiral β-lactams, which are important structural motifs in medicinal chemistry.

A representative scheme for the generation of a hypothetical compound library is shown below.

Starting Material Reagent 1 (Amine) Reagent 2 (Ester) Resulting Compound Class
This compoundAcyl chloridesN/AN-Acyl derivatives
This compoundN/AVarious amines (after hydrolysis)Amide library
This compoundN/AVarious alcohols (after hydrolysis)Ester library

Future Research Directions and Unexplored Avenues for Ethyl 3 3 Methylbutan 2 Yl Amino Propanoate

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The traditional batch-wise synthesis of fine chemicals is increasingly being challenged by the advantages offered by continuous flow chemistry and automated synthesis platforms. For Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate, the adoption of these technologies could revolutionize its production, offering enhanced safety, consistency, and scalability.

Continuous flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. scielo.brmdpi.com This precise control can lead to higher yields, improved purity, and a significant reduction in reaction times compared to conventional batch methods. mdpi.comworktribe.com For the synthesis of β-amino esters, flow chemistry has been shown to be a powerful tool, enabling rapid and efficient production. mdpi.com The inherent safety benefits of performing reactions in a small, enclosed volume at any given time are particularly advantageous when dealing with potentially exothermic or hazardous reactions. wiley-vch.de

Automated synthesis platforms, which can be integrated with flow reactors, further enhance the efficiency and reproducibility of chemical production. americanpeptidesociety.orgcreative-peptides.comsigmaaldrich.com These platforms can automate the entire workflow, from reagent dispensing and reaction monitoring to product purification and analysis. amidetech.com This "walk-away" capability not only frees up valuable researcher time but also minimizes human error, leading to more consistent product quality. americanpeptidesociety.org The scalability of these systems allows for a seamless transition from laboratory-scale research to industrial-scale production. americanpeptidesociety.org

The application of these technologies to the synthesis of this compound could involve a multi-step continuous process. For instance, the initial Michael addition of 3-methylbutan-2-amine to ethyl acrylate (B77674) could be performed in a flow reactor with precise temperature control to minimize side reactions. Subsequent purification steps, such as liquid-liquid extraction or chromatography, could also be integrated into the continuous flow path, leading to a fully automated and streamlined production process.

Table 1: Comparison of Batch vs. Flow Chemistry for β-Amino Ester Synthesis

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging, requiring larger reactors and significant process redevelopment. Readily scalable by extending operational time or using parallel reactors. americanpeptidesociety.org
Safety Higher risk due to large volumes of reactants and potential for thermal runaways. Inherently safer due to small reaction volumes and superior heat dissipation. wiley-vch.de
Process Control Limited control over mixing, temperature gradients, and reaction time. Precise control over all reaction parameters, leading to higher reproducibility. scielo.br
Efficiency Can be less efficient with longer reaction times and more complex workups. Often results in higher yields and purity with shorter residence times. mdpi.com

| Automation | More difficult to automate the entire process. | Easily integrated with automated platforms for a continuous workflow. sigmaaldrich.comamidetech.com |

Exploration of Bio-Inspired Synthetic Approaches and Enzymatic Transformations

Nature provides a vast and largely untapped resource for the development of novel and sustainable synthetic methodologies. Bio-inspired synthesis and enzymatic transformations represent a paradigm shift away from traditional chemical synthesis, offering the potential for highly selective and environmentally friendly routes to complex molecules. For this compound, these approaches could lead to more efficient and greener production methods.

Enzymes are highly specific catalysts that can perform complex chemical transformations under mild reaction conditions, often with exceptional stereo- and regioselectivity. The use of enzymes in the synthesis of β-amino esters is a growing area of research. For example, lipases have been successfully employed to catalyze the Michael addition of amines to acrylates in a continuous-flow system, demonstrating the potential for efficient and green synthesis of these valuable compounds. mdpi.com This enzymatic approach avoids the need for harsh reagents and solvents, contributing to a more sustainable manufacturing process.

Furthermore, the principles of "hydrogen borrowing" catalysis, a bio-inspired strategy, can be applied to the synthesis of β-amino acid esters from renewable resources. springernature.com This methodology allows for the direct amination of β-hydroxyl acid esters, which can be derived from biomass, offering a sustainable alternative to traditional petrochemical-based routes. springernature.com

The exploration of these bio-inspired approaches for the synthesis of this compound could involve screening a variety of enzymes, such as lipases, amidases, or transaminases, for their ability to catalyze the key bond-forming reactions. Genetic engineering and directed evolution techniques could then be used to optimize the performance of the most promising enzymes for industrial applications.

Advanced Machine Learning and Artificial Intelligence Applications for Reactivity and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is transforming the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. For this compound, these computational tools can accelerate the discovery of new applications and optimize its synthesis and use.

ML algorithms can be trained on large datasets of chemical information to build predictive models for a wide range of properties, including reactivity, solubility, toxicity, and biological activity. These models can then be used to screen virtual libraries of molecules, identifying promising candidates for further experimental investigation. In the context of this compound, ML could be used to predict its potential as a building block in the synthesis of novel pharmaceuticals or agrochemicals.

Furthermore, AI can be employed to optimize reaction conditions for the synthesis of the compound. By analyzing data from previous experiments, AI algorithms can identify the optimal combination of catalysts, solvents, temperatures, and reaction times to maximize yield and minimize byproducts. This approach can significantly reduce the time and resources required for process development.

The development of accurate predictive models for this compound would require the generation of a comprehensive dataset of its chemical and physical properties. This data could be obtained through a combination of experimental measurements and high-throughput screening techniques.

Development of Novel Analytical Techniques for In Situ Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. The development of novel in-situ analytical techniques is crucial for optimizing the synthesis of this compound and ensuring its quality.

Traditional analytical methods, such as chromatography and spectroscopy, are often performed offline, which can be time-consuming and may not provide a true representation of the reaction as it occurs. In-situ techniques, on the other hand, allow for continuous monitoring of the reaction mixture without the need for sampling.

Several advanced analytical techniques are well-suited for in-situ reaction monitoring. For instance, process analytical technology (PAT) tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, products, and intermediates. These techniques can be readily integrated into flow reactors, providing a powerful tool for process control and optimization.

Another promising area is the development of microfluidic devices with integrated sensors for in-situ analysis. These "lab-on-a-chip" systems can perform reactions and analysis on a very small scale, enabling high-throughput screening of reaction conditions and catalysts.

The application of these advanced analytical techniques to the synthesis of this compound would enable a deeper understanding of the reaction mechanism and facilitate the development of more robust and efficient manufacturing processes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-methylbutan-2-amine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylbutan-2-amine and ethyl bromopropanoate derivatives. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and tertiary amine (δ 2.6–3.0 ppm, multiplet) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and identifies impurities .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate the compound is hygroscopic and prone to hydrolysis. Recommended storage: anhydrous conditions (desiccator, <25°C, inert gas atmosphere). Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The reaction proceeds via an SN_N2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the bromopropanoate ester. Steric hindrance from the 3-methylbutan-2-yl group slows kinetics, necessitating prolonged reaction times (12–24 hrs). Isotopic labeling (15^{15}N-amine) and kinetic studies (Arrhenius plots) validate the mechanism .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., ethyl 3-(dimethylamino)propanoate) reveal that the 3-methylbutan-2-yl group enhances lipophilicity (logP +0.8), improving membrane permeability. In vitro assays (e.g., enzyme inhibition) show a 30% increase in potency compared to less branched analogs. MD simulations predict stronger binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 5–50 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardization using reference inhibitors (e.g., staurosporine) and orthogonal assays (SPR, thermal shift) improves reproducibility. Meta-analysis of published data identifies pH-dependent activity shifts (optimal at pH 7.4) .

Q. What strategies optimize the compound’s enantiomeric purity for chiral studies?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, ethanol/heptane) resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% ee. Kinetic resolution via lipase-catalyzed ester hydrolysis (Candida antarctica) further enriches enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.